![molecular formula C12H17NO B1488409 1-[(Benzylamino)methyl]cyclobutan-1-ol CAS No. 1601167-65-0](/img/structure/B1488409.png)
1-[(Benzylamino)methyl]cyclobutan-1-ol
Descripción general
Descripción
1-[(Benzylamino)methyl]cyclobutan-1-ol is a chemical compound that features a cyclobutanol ring with a benzylamino group attached to the first carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[(Benzylamino)methyl]cyclobutan-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutanone with benzylamine under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Benzylamino)methyl]cyclobutan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to form the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with suitable electrophiles, such as alkyl halides, under basic conditions.
Major Products Formed:
Oxidation: Cyclobutanone derivatives or carboxylic acids.
Reduction: Cyclobutanamine derivatives.
Substitution: Alkylated cyclobutanols.
Aplicaciones Científicas De Investigación
1-[(Benzylamino)methyl]cyclobutan-1-ol has several scientific research applications across various fields:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism by which 1-[(Benzylamino)methyl]cyclobutan-1-ol exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific interactions of the compound.
Comparación Con Compuestos Similares
Benzylamine
Cyclobutanone
Cyclobutanamine derivatives
Alkylated cyclobutanols
This comprehensive overview highlights the significance of 1-[(Benzylamino)methyl]cyclobutan-1-ol in scientific research and its potential applications across various fields
Propiedades
IUPAC Name |
1-[(benzylamino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12(7-4-8-12)10-13-9-11-5-2-1-3-6-11/h1-3,5-6,13-14H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCNVLSDQNIRJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1488328.png)
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1488329.png)

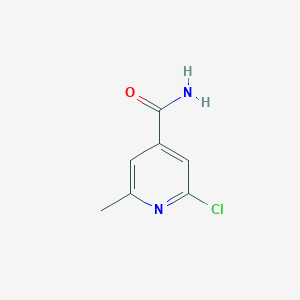
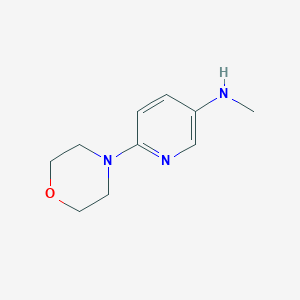
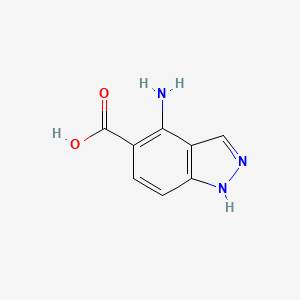
![2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine](/img/structure/B1488334.png)
![(Hexan-2-yl)[(3-methoxyphenyl)methyl]amine](/img/structure/B1488336.png)
![1-[(Cyclopropylamino)methyl]cyclohexan-1-ol](/img/structure/B1488337.png)
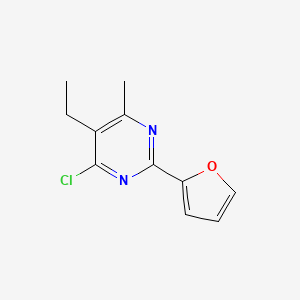
![[1-(Butan-2-yl)piperidin-4-yl]methanol](/img/structure/B1488339.png)
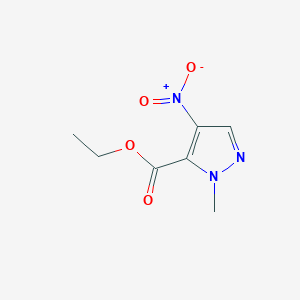
![1-[4-(Pyrrolidine-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1488346.png)

